molecular formula C5H11BrO2 B020055 (2R,3R)-1-Bromopentane-2,3-diol CAS No. 101221-91-4

(2R,3R)-1-Bromopentane-2,3-diol

Cat. No. B020055
M. Wt: 183.04 g/mol
InChI Key: GLSCQKMWOKAZAJ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-1-Bromopentane-2,3-diol is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as erythro-1-bromo-2,3-pentanediol and is a chiral molecule with two stereocenters. It is widely used as a building block in organic synthesis and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (2R,3R)-1-Bromopentane-2,3-diol is not completely understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the bromine and hydroxyl groups.

Biochemical And Physiological Effects

(2R,3R)-1-Bromopentane-2,3-diol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including E. coli and S. aureus. It has also been found to exhibit antifungal activity against various fungi, including C. albicans. In addition, it has been shown to exhibit antitumor activity in various cancer cell lines.

Advantages And Limitations For Lab Experiments

One advantage of using (2R,3R)-1-Bromopentane-2,3-diol in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. However, one limitation is its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for research on (2R,3R)-1-Bromopentane-2,3-diol. One area of interest is its potential applications in drug discovery and development. It has been found to exhibit various pharmacological activities and may serve as a lead compound for the development of new drugs. Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.

Synthesis Methods

The synthesis of (2R,3R)-1-Bromopentane-2,3-diol can be achieved through a variety of methods. One common method is the reaction of 1,2-epoxy-3-bromopropane with water in the presence of a strong acid catalyst. Another method involves the reaction of 1,2-dibromo-3-chloropropane with sodium hydroxide followed by reduction with sodium borohydride.

Scientific Research Applications

(2R,3R)-1-Bromopentane-2,3-diol has been extensively studied for its potential applications in various scientific fields. It is commonly used as a building block in organic synthesis and has been found to exhibit various biochemical and physiological effects. It has also been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

101221-91-4

Product Name

(2R,3R)-1-Bromopentane-2,3-diol

Molecular Formula

C5H11BrO2

Molecular Weight

183.04 g/mol

IUPAC Name

(2R,3R)-1-bromopentane-2,3-diol

InChI

InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

GLSCQKMWOKAZAJ-UHNVWZDZSA-N

Isomeric SMILES

CC[C@H]([C@H](CBr)O)O

SMILES

CCC(C(CBr)O)O

Canonical SMILES

CCC(C(CBr)O)O

synonyms

[2R,3R,(-)]-1-Bromo-2,3-pentanediol

Origin of Product

United States

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